Tiotropium

Content Navigation

Product Name

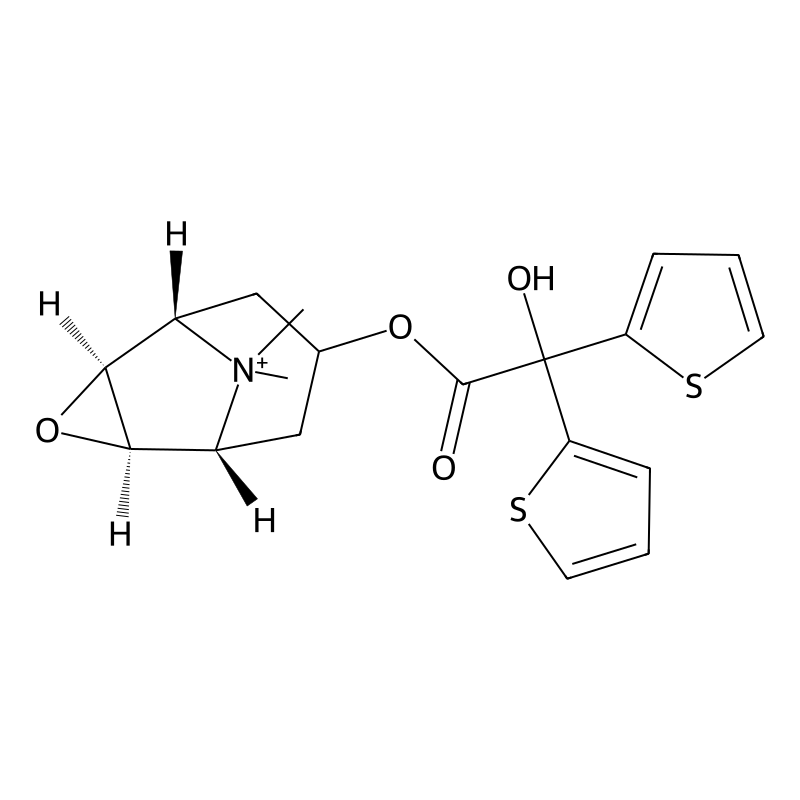

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Tiotropium in Chronic Obstructive Pulmonary Disease (COPD)

Tiotropium is a long-acting muscarinic antagonist (LAMA) medication that has been extensively studied for its use in chronic obstructive pulmonary disease (COPD). COPD is a progressive lung disease characterized by airflow limitation caused by airway inflammation and destruction of lung tissue [National Institutes of Health, ]. Tiotropium works by blocking the action of acetylcholine, a neurotransmitter, in the airways. This relaxation of airway smooth muscle leads to bronchodilation, which improves airflow and eases symptoms of COPD such as shortness of breath and cough [Tiotropium - StatPearls - NCBI Bookshelf, ].

Multiple clinical trials have demonstrated the efficacy of tiotropium in COPD. A long-term study published in the European Respiratory Journal found that once-daily inhaled tiotropium significantly reduced dyspnea (difficulty breathing), the frequency of COPD exacerbations (flare-ups of symptoms), and improved health status in patients compared to placebo [A long-term evaluation of once-daily inhaled tiotropium in chronic obstructive pulmonary disease | European Respiratory Society - European Respiratory Journal, ]. This study also showed that these benefits were sustained over a one-year period.

Tiotropium has also been shown to be effective in combination with other COPD medications, such as long-acting beta-agonists (LABAs). A combined LAMA/LABA therapy has been found to improve lung function and quality of life for patients with moderate to very severe COPD compared to tiotropium monotherapy [Use of tiotropium Respimat Soft Mist Inhaler versus HandiHaler and mortality in patients with COPD | European Respiratory Society - European Respiratory Journal, ].

Tiotropium is a long-acting muscarinic antagonist (LAMA) primarily used as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its chemical structure is characterized by the molecular formula and a molecular weight of approximately 392.51 g/mol. Tiotropium is typically administered as tiotropium bromide monohydrate, a quaternary ammonium compound that exists as a white to yellowish-white crystalline powder. It is soluble in dimethyl sulfoxide and methanol but only sparingly soluble in water, with an aqueous solubility of about 2.5% at room temperature .

Tiotropium undergoes minimal metabolic transformation in the body, with approximately 74% of an intravenous dose excreted unchanged in urine. The primary metabolic pathway involves non-enzymatic ester cleavage, yielding inactive metabolites such as N-methylscopine and dithienylglycolic acid . In vitro studies indicate that tiotropium does not significantly inhibit cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions via this metabolic pathway .

As an antimuscarinic agent, tiotropium exhibits high affinity for muscarinic acetylcholine receptors, specifically M1, M2, and M3 subtypes. Its mechanism of action involves blocking acetylcholine from binding to these receptors in the lungs, leading to smooth muscle relaxation and bronchodilation. The effects are predominantly site-specific, with a duration exceeding 24 hours post-inhalation . Tiotropium's unique property as a quaternary ammonium compound restricts its systemic absorption, enhancing its selectivity for respiratory tissues .

Tiotropium is primarily indicated for:

- Chronic Obstructive Pulmonary Disease (COPD): Used to alleviate symptoms and prevent exacerbations.

- Asthma: Administered during periods of breathing difficulty to improve airflow and reduce bronchospasm.

It is delivered via inhalation using devices such as metered-dose inhalers or nebulizers. Tiotropium has been included in the World Health Organization's List of Essential Medicines due to its critical role in managing respiratory diseases .

Tiotropium shares pharmacological similarities with other muscarinic antagonists used in respiratory therapy. Here are several comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Ipratropium | Shorter duration of action; used for acute bronchospasm | |

| Aclidinium | Dual-action; also inhibits acetylcholinesterase | |

| Umeclidinium | Once-daily dosing; longer half-life than ipratropium |

Uniqueness of Tiotropium: Tiotropium is distinguished by its prolonged action due to slow dissociation from M3 receptors, providing sustained bronchodilation over 24 hours. This characteristic makes it particularly effective for chronic conditions requiring consistent control of airway constriction .

The synthesis of tiotropium bromide has been approached through several distinct methodological pathways, with scopine-based and tropenol-based routes representing the primary synthetic strategies [1] [2] [3]. The scopine-based pathway remains the most extensively studied and commercially viable approach for tiotropium bromide production.

Scopine-Based Synthetic Pathway

The traditional scopine-based synthesis involves a transesterification reaction between scopine and methyl di-(2-thienyl)glycolate to prepare N-demethyltiotropium, followed by quaternization with bromomethane to yield tiotropium bromide [1] [2]. This pathway begins with scopine as the starting material, which presents inherent challenges due to its sensitivity to air exposure and tendency to liquefy, making it unsuitable for direct commercial availability [23].

The classical approach utilizes sodium metal or sodium methoxide as the base system for the transesterification reaction [1] [16]. However, this methodology suffers from significant limitations including the use of hazardous reagents and variable yields ranging from 45% to 70% of theoretical yield [23]. The highest yields in traditional methods are achieved when the transesterification reaction is conducted in a melted mixture of scopine and methyl di-(2-thienyl)glycolate, though this procedure proves cumbersome for industrial implementation [23].

Recent developments have introduced optimized scopine-based methodologies that address these limitations. The improved approach employs potassium carbonate as a single base system, eliminating the need for hazardous sodium-based reagents [14] [23]. This optimization achieves yields exceeding 90% while maintaining purity levels greater than 99.5% by high-performance liquid chromatography [23].

Tropenol-Based Synthetic Pathway

The tropenol-based synthetic route represents an alternative approach that begins with tropenol derivatives as starting materials [2] [16]. This pathway involves additional synthetic steps compared to the scopine-based route, including an epoxidation step that increases the overall complexity of the synthesis [16] [18]. The tropenol route requires the use of hazardous reagents such as alkali metals or alkali hydride metals, including lithium hydride, to prepare the necessary metal salts [1].

A significant disadvantage of the tropenol-based approach is the requirement for expensive coupling agents such as carbonyldiimidazole, carbonyldi-1,2,4-triazole, or dicyclohexylcarbodiimide [1]. These reagents substantially increase the cost of production while the longer synthetic route reduces overall efficiency compared to scopine-based methodologies [16] [18].

Comparative Analysis of Synthetic Routes

| Synthetic Route | Key Starting Materials | Base System | Temperature Range (°C) | Reported Yield (%) | Purity Achieved (%) |

|---|---|---|---|---|---|

| Scopine-Based (Traditional) | Scopine + Methyl di-(2-thienyl)glycolate | Sodium metal/sodium methoxide | 70-90 | 45-70 | Variable |

| Scopine-Based (Optimized) | Scopine + Methyl di-(2-thienyl)glycolate | Potassium carbonate | 85-100 | >90 | >99.5 |

| Tropenol-Based Pathway | Tropenol derivatives | Sodium hydride/alkali metals | High temperature | Not specified | Not specified |

| Scopine Oxalate Method | Scopine oxalate + Methyl di-(2-thienyl)glycolate | Diethylamine + Potassium carbonate | 40-45 (liberation), 90-95 (transesterification) | 97.3 | 99.77 |

Advanced Scopine Oxalate Methodology

A particularly noteworthy advancement involves the use of scopine oxalate as the starting material [14]. This approach treats scopine oxalate with diethylamine to generate scopine in situ, which is subsequently combined with methyl di-(2-thienyl)glycolate in the presence of anhydrous potassium carbonate [14]. This methodology achieves remarkable results with yields of 97.3% and purity levels of 99.77% by high-performance liquid chromatography [14] [23].

The scopine oxalate method addresses the stability issues associated with free scopine while maintaining high efficiency [14]. The liberation of scopine is conducted at controlled temperatures between 40-45°C to prevent isomerization into scopoline, while the subsequent transesterification proceeds at 90-95°C for optimal conversion [1] [14].

Optimization of Transesterification and Quaternization Reactions

The optimization of transesterification and quaternization reactions represents a critical aspect of tiotropium bromide synthesis, directly impacting both yield and product purity [23] [14]. These reaction steps require precise control of multiple parameters to achieve optimal results.

Transesterification Reaction Optimization

The transesterification reaction between scopine and methyl di-(2-thienyl)glycolate constitutes the rate-determining step in tiotropium bromide synthesis [23] [14]. Temperature control emerges as the most critical parameter, with optimal conditions established between 85-100°C, preferably within the narrow range of 90-95°C [1] [23]. Temperatures exceeding 110°C lead to significant formation of di-(2-thienyl)glycolic acid as a byproduct, while temperatures below 85°C result in incomplete reaction and extended reaction times [23].

The selection of base system profoundly influences reaction efficiency. Traditional methods employing sodium metal or sodium methoxide achieve variable results with substantial safety concerns [23]. The optimization to anhydrous potassium carbonate as the sole base system eliminates these hazards while improving both yield and reproducibility [14] [23]. This single-base approach reduces complexity and cost compared to dual-base systems that require both organic and inorganic bases [23].

Solvent system optimization focuses on the use of n-heptane and dimethylformamide mixtures, with a preferred ratio of 10 volumes n-heptane to 1 volume dimethylformamide [1]. This solvent combination provides optimal solubility characteristics while facilitating product isolation and purification [14].

Quaternization Reaction Parameters

The quaternization reaction converting N-demethyltiotropium to tiotropium bromide requires careful temperature management to prevent decomposition [4] [14]. Optimal conditions involve initial reaction temperatures between 0-5°C for 8-15 hours, followed by gradual warming to 25-30°C [23] [14]. This temperature profile ensures complete quaternization while minimizing thermal degradation of the product [23].

The selection of methylating agent and solvent system significantly affects reaction outcomes. Bromomethane in dimethylformamide provides the most reliable results, though alternative solvents including tetrahydrofuran, 2-methyltetrahydrofuran, acetonitrile, and mixed systems with acetone or ethyl acetate have been successfully employed [1] [4].

Process Optimization Parameters

| Process Parameter | Optimal Range | Critical Considerations | Impact on Yield/Purity |

|---|---|---|---|

| Transesterification Temperature | 85-100°C (preferably 90-95°C) | Above 110°C: di-(2-thienyl)glycolic acid byproduct formation | Optimal range gives >90% yield |

| Quaternization Temperature | 0-5°C initially, then 10-30°C | Low temperature prevents decomposition | Controlled temperature maintains >99% purity |

| Reaction Time (Transesterification) | 1-4 hours | Sufficient for complete reaction | Complete reaction improves yield |

| Reaction Time (Quaternization) | 8-15 hours (initial), then warming | Extended time ensures completion | High conversion efficiency |

Purification Strategy Integration

The optimization extends to integrated purification strategies that eliminate byproducts without compromising yield [14] [23]. The major byproduct di-(2-thienyl)glycolic acid is effectively removed through water or brine washing of the organic solution containing N-demethyltiotropium [14]. This single-step purification achieves solutions containing at least 90% N-demethyltiotropium by high-performance liquid chromatography, enabling direct progression to quaternization without intermediate isolation [14] [23].

Activated charcoal treatment removes color-forming impurities, while controlled concentration under reduced pressure facilitates crystallization of purified N-demethyltiotropium [14]. This streamlined approach eliminates multiple purification steps while maintaining product quality [23].

Solvent Systems in Crystallization: Methanol-Acetone and N-Methyl-2-pyrrolidone-Based Approaches

The crystallization of tiotropium bromide employs sophisticated solvent systems that control both polymorphic form and product purity [1] [11] [20]. Methanol-acetone and N-methyl-2-pyrrolidone-based approaches represent the primary crystallization methodologies, each offering distinct advantages for different production requirements.

Methanol-Acetone Crystallization System

The methanol-acetone crystallization system demonstrates remarkable versatility in producing consistent crystalline forms of tiotropium bromide regardless of solvent ratio [1]. This system operates through a controlled dissolution-precipitation mechanism where crude tiotropium bromide is dissolved in methanol at temperatures between 45-60°C, followed by acetone addition while maintaining the solution temperature [1] [14].

The crystallization process involves cooling the resulting solution to temperatures between -10°C and 0°C, with the suspension maintained at this temperature range for approximately 2 hours [1] [14]. This controlled cooling profile promotes uniform crystal nucleation and growth, resulting in products with purity levels exceeding 99.5% by high-performance liquid chromatography [14] [23].

Different methanol-acetone ratios produce distinct polymorphic forms while maintaining chemical purity. Form 1 crystallizes from 1:1 methanol-acetone mixtures, Form 2 emerges from ratios ranging from 1:1 to 1:3, and Form 3 develops from 3:1 methanol-acetone combinations [1]. Despite these polymorphic variations, all forms achieve equivalent purity levels and pharmaceutical acceptability [1].

Crystallization Systems and Parameters

| Solvent System | Temperature Range (°C) | Crystal Form Obtained | Purity Achieved (%) | Key Advantages |

|---|---|---|---|---|

| Methanol-Acetone (1:1) | 45-60 (dissolution), -10 to 0 (crystallization) | Anhydrous Form 1 | >99.5 | Consistent single form |

| Methanol-Acetone (1:3) | 45-60 (dissolution), -10 to 0 (crystallization) | Anhydrous Form 2 | >99.5 | Single pure form |

| Methanol-Acetone (3:1) | 45-60 (dissolution), -10 to 0 (crystallization) | Anhydrous Form 3 | >99.5 | Single pure form |

| Acetonitrile-Water (80:20-90:10) | 0-25 (crystallization) | Anhydrous new crystal I | 99.0-99.1 | Low solvent residue |

| N-Methyl-2-pyrrolidone | Variable | Enhanced crystallization | Enhanced | Growth inhibition, smaller particles |

Advanced Crystallization Techniques

The implementation of anti-solvent addition enhances crystallization efficiency and yield recovery [14]. The addition of 2-methyltetrahydrofuran as an anti-solvent during the quaternization reaction facilitates precipitation of crude tiotropium bromide with yields up to 91% of theoretical [14]. This approach reduces solvent requirements while improving product recovery [14].

Temperature gradient drying protocols ensure complete conversion from solvated to anhydrous crystalline forms [1] [14]. The process involves initial drying at 45-55°C under vacuum, followed by elevated temperature treatment at 100-125°C [1] [14]. This two-stage approach prevents thermal decomposition while ensuring complete desolvation [1].

N-Methyl-2-pyrrolidone-Based Approaches

N-methyl-2-pyrrolidone emerges as a specialized crystallization medium that influences crystal growth kinetics and particle size distribution [12]. This polar aprotic solvent demonstrates unique properties in controlling crystallization parameters, particularly in promoting smaller particle formation through growth inhibition mechanisms [12].

The higher viscosity of N-methyl-2-pyrrolidone compared to conventional solvents slows ion diffusion rates, preventing the formation of larger particles and promoting more uniform crystal size distribution [12]. This characteristic proves particularly valuable for pharmaceutical applications requiring specific particle size specifications [12].

N-methyl-2-pyrrolidone also functions as a weak reducing agent, which helps maintain the chemical integrity of tiotropium bromide during crystallization processes [12]. The polar nature of N-methyl-2-pyrrolidone ensures excellent solvation of the quaternary ammonium compound while providing controlled precipitation conditions [12].

Alternative Crystallization Systems

Acetonitrile-water crystallization systems offer advantages in terms of solvent residue control [20]. These systems operate with volume ratios of acetonitrile to water ranging from 70:30 to 95:5, with optimal results achieved at 80:20 to 90:10 ratios [20]. The crystallization process involves heating to achieve complete dissolution, followed by controlled cooling to 0-25°C for crystal formation [20].

This system produces anhydrous crystal Form I with characteristic X-ray powder diffraction peaks and purity levels of 99.0-99.1% by high-performance liquid chromatography [20]. The acetonitrile-water system demonstrates particular utility when low solvent residue content is required, with final products containing less than 0.020% acetonitrile by gas chromatography [20].

Large-Scale Production Challenges and Yield Improvements

The transition from laboratory-scale synthesis to large-scale industrial production of tiotropium bromide presents numerous technical challenges that require systematic optimization of multiple process parameters [15] [16] [18]. These challenges encompass raw material procurement, process scalability, equipment design, and quality control considerations.

Raw Material and Supply Chain Challenges

Large-scale tiotropium bromide production faces significant challenges in raw material sourcing and quality control [15] [16]. The primary starting material scopine exhibits inherent instability and requires specialized handling and storage conditions to prevent degradation [23] [16]. Commercial availability of high-purity scopine remains limited, necessitating either in-house production or long-term supplier relationships with specialized chemical manufacturers [16].

Methyl di-(2-thienyl)glycolate preparation at industrial scale requires careful control of Grignard reaction conditions [19] [22]. The synthesis involves 2-thienylmagnesium bromide prepared from 2-bromothiophene and magnesium, followed by reaction with dimethyloxalate [19] [22]. Industrial production must address the formation of methyl-2-(thiophene-2-yl)-2-(thiophene-3-yl)glycolate as a regioisomer impurity, requiring purification processes that achieve less than 0.10% impurity content with yields exceeding 70% [19].

Process Scalability and Equipment Considerations

The scaling of transesterification reactions from laboratory to industrial scale presents heat transfer and mixing challenges [15] [16]. The exothermic nature of the reaction requires effective temperature control systems to maintain optimal reaction conditions while preventing hot spot formation that could lead to byproduct formation or product decomposition [15].

Industrial quaternization reactions require specialized equipment capable of handling bromomethane at low temperatures while maintaining precise temperature control throughout the extended reaction period [15] [4]. The design must accommodate the initial low-temperature phase followed by controlled warming, requiring sophisticated temperature management systems [15].

Yield Improvement Strategies

| Strategy | Traditional Method | Improved Method | Yield Improvement | Additional Benefits |

|---|---|---|---|---|

| Base Selection Optimization | Sodium metal/methoxide | Potassium carbonate (single base) | 45-70% → >90% | Cost reduction, easier handling |

| Solvent System Optimization | Melt conditions or toluene/xylene | n-Heptane/dimethylformamide mixture | Better solubility control | Better scalability |

| Temperature Control | High temperature (70-90°C) | Controlled 90-95°C | Reduced byproduct formation | Reduced decomposition |

| Purification Enhancement | Multiple purification steps | Water/brine washing for di-(2-thienyl)glycolic acid removal | Efficient impurity removal | Single-step purification |

| Crystallization Optimization | Simple solvent crystallization | Methanol-acetone gradient cooling | Higher recovery and purity | Consistent polymorphic form |

| Anti-solvent Addition | Not utilized | 2-Methyltetrahydrofuran addition | Up to 91% crude yield | Enhanced precipitation |

Manufacturing Cost Optimization

Large-scale production economics require optimization of multiple cost factors including raw materials, labor, energy consumption, and equipment maintenance [15]. Raw material costs represent the most significant component, with tropane alkaloids, alkylating agents, and solvents requiring careful sourcing strategies to ensure both quality and cost-effectiveness [15].

Energy-intensive processes, particularly during chemical synthesis and purification stages, demand efficient utility management [15]. The optimization of heating and cooling cycles, solvent recovery systems, and waste treatment processes significantly impacts overall production costs [15].

Labor costs, especially for skilled pharmaceutical manufacturing personnel, require consideration in process design [15]. Automation of critical process steps reduces both labor requirements and variability while improving safety and reproducibility [15].

Quality Control and Regulatory Compliance

Industrial-scale production necessitates comprehensive quality control systems that monitor multiple parameters throughout the manufacturing process [24] [26]. High-performance liquid chromatography methods require validation for both active pharmaceutical ingredient quantification and related substance determination [26].

The development of analytical methods capable of detecting and quantifying impurities at pharmaceutical acceptance levels requires sophisticated instrumentation and expertise [26]. Method validation must encompass system suitability, precision, accuracy, specificity, linearity, range, and robustness parameters [26].

Particle size control becomes particularly challenging at industrial scale, requiring specialized micronization processes that maintain polymorphic form while achieving target particle size distribution [1] [14]. The implementation of microfluidization techniques using high-pressure cavitation provides effective particle size reduction while preserving crystal structure [14].

X-ray powder diffraction analysis represents the primary analytical technique for distinguishing between different crystalline forms of tiotropium bromide. The compound exhibits extensive polymorphism, with multiple anhydrous forms and hydrated variants displaying distinct diffraction patterns [1] [2] [3].

The primary anhydrous form exhibits an orthorhombic crystal system with space group P bca and unit cell parameters of a = 11.7420(4) Å, b = 17.7960(7) Å, c = 19.6280(11) Å, with a cell volume of 4101.5(3) ų [4]. The most intense diffraction peaks occur at 5.87 degrees two-theta (d-spacing = 15.08 Å, relative intensity 89%), 4.91 degrees two-theta (d-spacing = 18.07 Å, relative intensity 56%), and 4.05 degrees two-theta (d-spacing = 21.91 Å, relative intensity 100%) [4]. Additional significant peaks appear at 4.85 and 4.81 degrees two-theta with relative intensities of 41% and 38%, respectively [4].

Multiple anhydrous polymorphs have been characterized, including Forms II and III, which display distinct peak patterns. Anhydrous Form II exhibits characteristic peaks at 9.61, 10.07, 10.44, and 10.86 degrees two-theta, while Form III shows peaks at 6.26, 9.91, and 11.05 degrees two-theta [2]. The detection of these forms requires specialized instrumentation, as conventional laboratory X-ray powder diffraction equipment typically achieves detection limits of only 2-5 weight percent, insufficient for the low concentrations encountered in pharmaceutical formulations [2] [3].

Several solvated forms have been identified through powder diffraction analysis. Form 2, characterized as a methanolate solvate, displays primary peaks at 23.1, 23.6, 24.1, 30.1, and 30.3 degrees two-theta [1]. Form 6, identified as a hemi-acetic acid solvate, exhibits characteristic peaks at 27.7, 27.8, 30.3, and 30.5 degrees two-theta [1]. Form 7, another acetic acid solvate, demonstrates peaks at 8.8, 9.0, 11.7, and 17.7 degrees two-theta [1].

Thermal Analysis: Differential Scanning Calorimetry and Thermogravimetric Analysis Profiling of Polymorphs

Thermal analysis provides crucial information regarding the thermal stability, phase transitions, and decomposition behavior of tiotropium bromide polymorphs. Differential scanning calorimetry and thermogravimetric analysis reveal distinct thermal signatures that enable polymorph identification and characterization [1] [5] [6].

The monohydrate form exhibits characteristic thermal behavior with melting accompanied by decomposition occurring between 225°C and 235°C when analyzed at a heating rate of 10 K per minute [7] [8]. Thermogravimetric analysis reveals water loss corresponding to approximately 3.8% of the total mass, consistent with the theoretical water content of the monohydrate structure [7] [8]. This dehydration process occurs as an endothermic transition prior to the decomposition temperature.

The primary anhydrous form demonstrates superior thermal stability with minimal weight loss during thermogravimetric analysis, confirming the absence of incorporated solvent molecules [4]. The anhydrous structure maintains integrity at elevated temperatures, making it suitable for processing conditions that might destabilize hydrated or solvated forms.

Form 2, characterized as a methanolate solvate, displays two distinct endothermic peaks at 144°C and 228°C in differential scanning calorimetry analysis [1]. Thermogravimetric analysis reveals a weight loss step at approximately 160°C, ranging from 0.8% to 2.3%, corresponding to methanol loss [1]. The melting point of this form occurs at 207.6°C [1].

Form 6, identified as a hemi-acetic acid solvate, exhibits endothermic peaks ranging from 146°C to 150°C and from 227°C to 228°C [1]. The thermogravimetric analysis demonstrates weight loss of 5.3% to 5.7% at 160°C, consistent with the theoretical value for hemi-acetic acid solvate formation [1]. Gas chromatography confirms the presence of approximately 5.4% acetic acid by weight [1].

Form 7 shows distinct thermal characteristics with endothermic peaks at 136°C and 228°C [1]. Thermogravimetric analysis indicates a weight loss of approximately 5.2%, corresponding to acetic acid solvent loss [1]. Gas chromatography analysis confirms the presence of 1.7% acetic acid content [1].

Form 8, another methanolate solvate, demonstrates endothermic peaks at 149°C and 226°C [1]. The thermogravimetric profile reveals a weight loss of 5.1%, attributed to methanol desolvation [1]. This form exhibits similar thermal behavior to other methanolate variants but with distinct peak positions.

The anhydrous Form 11 represents a thermally stable variant with an endothermic peak at 227°C and minimal weight loss of approximately 0.1% during thermogravimetric analysis [1]. This form can be prepared by heating solvated forms to temperatures ranging from 160°C to 170°C for 1-2 hours [1].

Form 12, characterized as a hemi-n-propanol solvate, exhibits endothermic peaks at 158°C and 229°C [1]. Thermogravimetric analysis reveals weight loss of 5.9% occurring between 125°C and 184°C, corresponding to the theoretical value for hemi-n-propanol solvate loss [1].

Solid-State Nuclear Magnetic Resonance Spectroscopy for Crystal Structure Validation

Solid-state nuclear magnetic resonance spectroscopy serves as a powerful complementary technique to X-ray diffraction for crystal structure validation and refinement of tiotropium bromide polymorphs. The implementation of gauge-including projector-augmented wave calculations enables accurate prediction of nuclear magnetic resonance parameters, facilitating structure optimization and validation [9] [10] [11].

High-resolution carbon-13 cross-polarization magic angle spinning nuclear magnetic resonance spectroscopy has been successfully employed to characterize both anhydrous tiotropium bromide and its monohydrate [9] [10]. Experiments conducted at 100 MHz resonance frequency with magic angle spinning rates of 7 kHz at 298 K provide excellent spectral resolution for structural analysis [9]. The cross-polarization contact time and recycle delays were optimized for each form, with 50 seconds for the anhydrous form and 30 seconds for the monohydrate [9].

The combination of experimental solid-state nuclear magnetic resonance spectroscopy with density functional theory gauge-including projector-augmented wave calculations has revealed significant errors in previously published crystal structures [9] [10]. The methodology enables correction of hydrogen atom positions and optimization of heavy atom coordinates, resulting in improved agreement between calculated and experimental chemical shifts [9].

For the anhydrous form, structure optimization focusing on hydrogen atom positions yields root mean square deviations of less than 2 ppm between calculated and experimental carbon-13 chemical shifts [9]. This represents a substantial improvement over the original X-ray diffraction structure, which exhibited significantly larger deviations due to underestimated carbon-hydrogen bond distances [9].

The monohydrate structure benefits from full geometry optimization, correcting major structural errors present in the deposited crystallographic data [9] [10]. The optimization process, employing the Perdew-Burke-Ernzerhof exchange-correlation functional with dispersion correction, achieves convergence criteria consistent with CASTEP default values [9]. The plane wave kinetic energy cutoff of 550 eV ensures adequate basis set quality for accurate nuclear magnetic resonance parameter prediction [9].

Chemical shift tensor calculations performed using the gauge-including projector-augmented wave method provide isotropic chemical shift values that closely match experimental observations after linear regression correction [12] [13]. The methodology has proven effective for distinguishing between different polymorphic forms based on their unique nuclear magnetic resonance signatures [9] [11].

Dipolar dephasing experiments with 50-microsecond delays enable selective observation of quaternary carbon atoms and methyl groups by suppressing signals from methine and methylene carbons [9]. This technique provides additional structural information and aids in complete spectral assignment [9].

Two-dimensional nuclear magnetic resonance correlation experiments, including proton-carbon heteronuclear correlation and proton-proton double quantum-single quantum spectroscopy, provide further validation of the optimized crystal structures [12] [13]. Signal intensities in these experiments correlate with internuclear distances calculated from the refined structures, confirming the accuracy of the optimization procedure [12].

Hygroscopicity and Stability of Monohydrate versus Anhydrous Forms

The hygroscopic behavior and stability characteristics of tiotropium bromide forms represent critical factors in pharmaceutical formulation development and storage considerations. The relative humidity sensitivity and water sorption properties vary significantly between the monohydrate and anhydrous polymorphs [7] [14] [15].

The monohydrate form demonstrates remarkable stability under standard storage conditions, maintaining its crystalline integrity at 25°C and 60% relative humidity [16] [8]. This stability profile contributes to its selection as the commercial formulation in Spiriva inhalation powder [2] [3]. The monohydrate structure incorporates water molecules into the crystal lattice, creating a thermodynamically stable arrangement that resists further hydration under normal atmospheric conditions [7] [8].

Anhydrous forms exhibit varying degrees of hygroscopicity depending on their specific crystal structure and surface properties [7]. The primary anhydrous form (Form I) demonstrates low hygroscopicity under dry storage conditions but shows potential for conversion to hydrated forms when exposed to elevated humidity environments [4]. This conversion tendency necessitates careful moisture control during manufacturing and storage processes [15].

Dynamic vapor sorption studies reveal that anhydrous forms can undergo phase transitions when exposed to critical relative humidity levels [17]. The deliquescence behavior varies among different anhydrous polymorphs, with some forms showing gradual water uptake while others exhibit sharp transition points [17]. These transitions often occur at relative humidity levels between 40% and 70%, depending on temperature and the specific crystalline form [18].

The moisture sensitivity of tiotropium bromide formulations has led to the development of specialized packaging systems designed to minimize water exposure [19] [15]. Low-moisture capsule materials and moisture-barrier packaging help maintain product stability throughout the shelf life [15]. The use of qualified capsules with controlled water content becomes particularly important for formulations containing moisture-sensitive polymorphs [15].

Accelerated stability studies conducted at 40°C and 75% relative humidity demonstrate the long-term stability of the monohydrate form in properly packaged formulations [20]. Under these stressed conditions, the monohydrate maintains its chemical integrity and polymorphic identity over extended periods [20]. However, anhydrous forms may show conversion to hydrated species under similar conditions, highlighting the importance of moisture control [20].

The hygroscopic nature of certain excipients used in inhalation formulations can influence the stability of tiotropium bromide polymorphs [14] [15]. Lactose monohydrate, the primary excipient in commercial formulations, exhibits its own moisture sorption characteristics that must be considered in formulation stability assessments [17]. The interaction between the active pharmaceutical ingredient and excipient hygroscopicity profiles affects overall product stability [14].

Temperature-dependent water sorption isotherms provide quantitative measures of hygroscopicity for different polymorphic forms [18] [17]. These studies reveal that water uptake capacity generally decreases with increasing temperature, following classical thermodynamic principles [18]. The measurement of water sorption and desorption cycles helps identify reversible versus irreversible phase transitions [18] [17].

Storage recommendations for tiotropium bromide formulations emphasize the importance of moisture protection through appropriate packaging and controlled storage environments [7] [21]. The use of desiccants, moisture-barrier materials, and sealed container systems helps maintain the desired polymorphic form throughout the product lifecycle [19] [15]. Quality control testing must include polymorphic identity verification to ensure formulation consistency [2] [3].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure]

Pictograms

Health Hazard

Other CAS

Wikipedia

Tiotropium cation

Biological Half Life

Use Classification

Dates

FDA Drug Approval Package: Tiotropium Bromide Powder for Inhalation

FDA Approved Drug Products: Tiotropium and Olodaterol Metered Inhalation Spray

FDA Approved Drug Products: Tiotropium Inhalation Spray

FDA Approved Drug Products: Tiotropium Metered Inhalation Spray